molecular formula C11H9N3O3 B11470528 8-nitro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

8-nitro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one

Cat. No.: B11470528
M. Wt: 231.21 g/mol
InChI Key: RMQFDJUEJDOHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE is a heterocyclic compound that contains both pyrazine and indole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

The synthesis of 8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of N-alkylpyrrole with hydrazine hydrate, leading to the formation of the pyrazino-indole scaffold . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE can be compared with other similar compounds such as:

The uniqueness of 8-NITRO-1H,2H,3H,4H-PYRAZINO[1,2-A]INDOL-1-ONE lies in its combined pyrazine and indole structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

8-nitro-3,4-dihydro-2H-pyrazino[1,2-a]indol-1-one

InChI

InChI=1S/C11H9N3O3/c15-11-10-6-7-5-8(14(16)17)1-2-9(7)13(10)4-3-12-11/h1-2,5-6H,3-4H2,(H,12,15)

InChI Key

RMQFDJUEJDOHIU-UHFFFAOYSA-N

Canonical SMILES

C1CN2C3=C(C=C(C=C3)[N+](=O)[O-])C=C2C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.